Diazene, (4-bromophenyl)(4-ethylphenyl)-
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Overview
Description
Diazene, (4-bromophenyl)(4-ethylphenyl)- is an organic compound with the molecular formula C14H12BrN It is a member of the diazene family, characterized by the presence of a diazene group (-N=N-) bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-bromophenyl)(4-ethylphenyl)- typically involves the reaction of 4-bromoaniline and 4-ethylaniline with nitrous acid to form the corresponding diazonium salts. These salts are then coupled under controlled conditions to yield the desired diazene compound. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Diazene, (4-bromophenyl)(4-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Azo compounds with extended conjugation.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Diazene, (4-bromophenyl)(4-ethylphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable radicals.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which Diazene, (4-bromophenyl)(4-ethylphenyl)- exerts its effects involves the formation of reactive intermediates, such as radicals or diazonium ions. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to a range of chemical transformations. The pathways involved often depend on the specific reaction conditions and the presence of catalysts or other reagents.
Comparison with Similar Compounds
Similar Compounds
- Diazene, (4-bromophenyl)(4-methylphenyl)-
- Diazene, (4-chlorophenyl)(4-ethylphenyl)-
- Diazene, (4-bromophenyl)(4-methoxyphenyl)-
Uniqueness
Diazene, (4-bromophenyl)(4-ethylphenyl)- is unique due to the presence of both bromine and ethyl groups on the aromatic rings. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and stability, making it a valuable compound for specific research and industrial purposes.
Properties
CAS No. |
194147-59-6 |
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Molecular Formula |
C14H13BrN2 |
Molecular Weight |
289.17 g/mol |
IUPAC Name |
(4-bromophenyl)-(4-ethylphenyl)diazene |
InChI |
InChI=1S/C14H13BrN2/c1-2-11-3-7-13(8-4-11)16-17-14-9-5-12(15)6-10-14/h3-10H,2H2,1H3 |
InChI Key |
IBDPZJBJJPCQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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